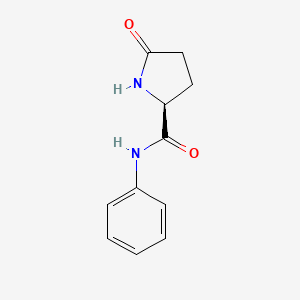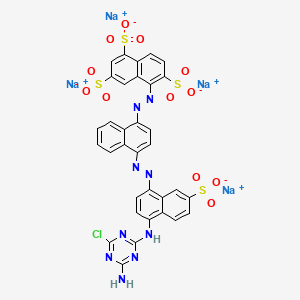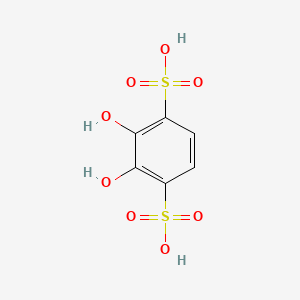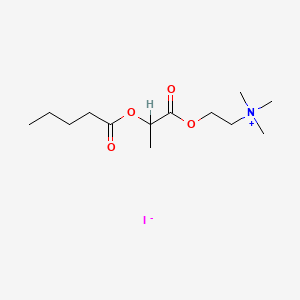
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a trimethylammonium group, which imparts its cationic nature, making it useful in applications requiring surface-active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide typically involves the esterification of a suitable alcohol with a carboxylic acid derivative, followed by quaternization with a trimethylamine source. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in various substituted ammonium compounds.
Scientific Research Applications
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is used in several scientific research applications, including:
Chemistry: As a surfactant in chemical synthesis and catalysis.
Biology: In cell culture and molecular biology for its ability to disrupt cell membranes.
Medicine: As an antimicrobial agent in pharmaceutical formulations.
Industry: In the production of detergents, fabric softeners, and personal care products.
Mechanism of Action
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces, such as cell membranes. This interaction can disrupt membrane integrity, leading to cell lysis. The molecular targets include phospholipids in cell membranes, and the pathways involved often relate to membrane disruption and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis[[(1-oxopentyl)oxy]methyl]propane-1,3-diyl divalerate
- 2-ethyl-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate
Uniqueness
Compared to similar compounds, 2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is unique due to its specific quaternary ammonium structure, which imparts distinct surfactant properties and makes it particularly effective in applications requiring strong cationic surfactants.
Properties
CAS No. |
73231-80-8 |
|---|---|
Molecular Formula |
C13H26INO4 |
Molecular Weight |
387.25 g/mol |
IUPAC Name |
trimethyl-[2-(2-pentanoyloxypropanoyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C13H26NO4.HI/c1-6-7-8-12(15)18-11(2)13(16)17-10-9-14(3,4)5;/h11H,6-10H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
PWRLQSVUQONKMC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)

![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

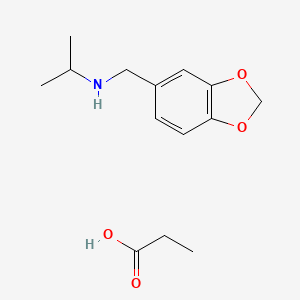

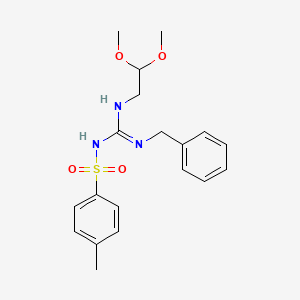
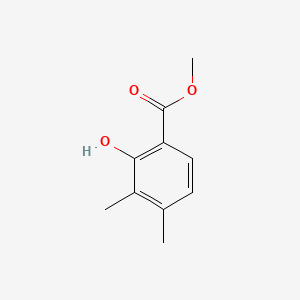
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)

